![molecular formula C11H17NO B14049370 (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides under basic conditions.
Oxidation and Functional Group Manipulation: The final step involves oxidation and other functional group manipulations to obtain the desired ketone.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Alcohols or alkanes.
Substituted Derivatives: Compounds with various functional groups replacing the cyclopropylmethyl group.
Scientific Research Applications
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-(methyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the cyclopropylmethyl group.
(1R,5S)-8-(ethyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with an ethyl group instead of a cyclopropylmethyl group.
(1R,5S)-8-(propyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with a propyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for its potential interactions with biological targets and its use in synthetic chemistry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2/t9-,10+ |
InChI Key |
ORXWSZSJANOMOQ-AOOOYVTPSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3CC3 |
Canonical SMILES |
C1CC1CN2C3CCC2CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


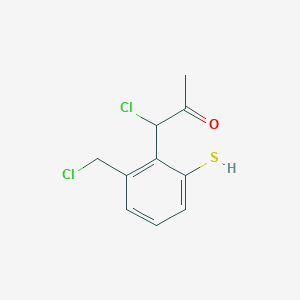
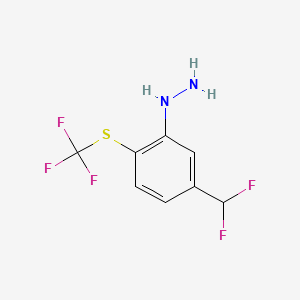
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)
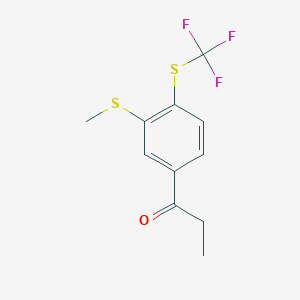
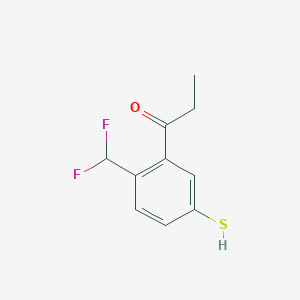
![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)

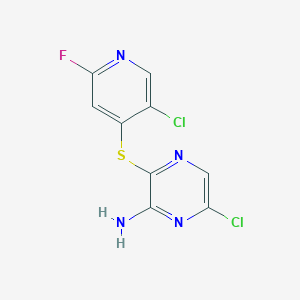
![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
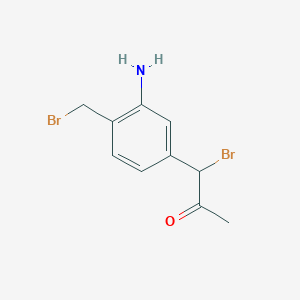
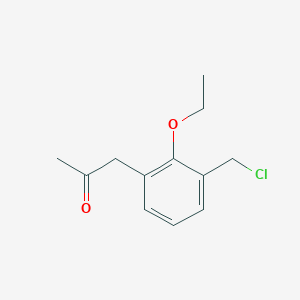

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
